MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA
CAS No.: 757139-27-8
Cat. No.: VC2894077
Molecular Formula: C36H48N8O10
Molecular Weight: 752.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 757139-27-8 |
|---|---|
| Molecular Formula | C36H48N8O10 |
| Molecular Weight | 752.8 g/mol |
| IUPAC Name | methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-6-(pyridine-2-carbonylamino)hexan-2-yl]amino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C36H48N8O10/c1-22(2)31(35(50)40-24-13-15-25(16-14-24)44(52)53)42-34(49)28-12-9-21-43(28)36(51)23(3)39-33(48)27(41-29(45)17-18-30(46)54-4)11-6-8-20-38-32(47)26-10-5-7-19-37-26/h5,7,10,13-16,19,22-23,27-28,31H,6,8-9,11-12,17-18,20-21H2,1-4H3,(H,38,47)(H,39,48)(H,40,50)(H,41,45)(H,42,49)/t23-,27-,28-,31-/m0/s1 |
| Standard InChI Key | SQLZGLCGJCBICK-RONPGKLQSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
| SMILES | CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
| Canonical SMILES | CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA (C₃₆H₄₈N₈O₁₀) features a 752.8 g/mol molecular weight and contains four key structural elements:
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Methoxysuccinyl (MeOSuc) group: Provides enhanced solubility and modulates electronic properties through its ester functionality .
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Lys(2-picolinoyl) modification: Introduces a pyridine-derived acyl group that facilitates metal coordination and stabilizes tertiary structures through π-π stacking interactions .
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Tripeptide sequence (Ala-Pro-Val): Creates a β-turn structure that enhances target recognition specificity while maintaining conformational flexibility.
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Para-nitroanilide (pNA) reporter: Enables spectrophotometric detection (λmax = 405 nm) through enzymatic cleavage and subsequent chromophore release .
Physicochemical Properties
Critical parameters derived from computational and experimental analyses include:
The compound's extended conjugation system enables unique electronic transitions, with calculated molar extinction coefficients of ε₂₈₀ = 12,450 M⁻¹cm⁻¹ and ε₄₀₅ = 9,780 M⁻¹cm⁻¹ under physiological conditions.
Synthetic Methodology and Optimization
Solid-Phase Synthesis Protocol
Industrial-scale production employs Fmoc-based solid-phase peptide synthesis with the following optimized parameters:
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Resin activation: Wang resin (100-200 mesh) pretreated with 20% piperidine/DMF for Fmoc removal.
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Coupling conditions:
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HBTU/HOBt activation in NMP
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4-fold amino acid excess
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2-hour coupling at 45°C
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Picolinoyl incorporation:
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Cleavage/deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours at 25°C
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Microwave-assisted coupling (30s pulses at 50W)
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Continuous-flow purification systems
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Real-time HPLC monitoring
Critical Quality Controls
Batch consistency is ensured through orthogonal analytical methods:
Table 2: Release Specifications
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Purity | ≥98.0% | RP-HPLC (C18) |
| Residual solvents | <300 ppm DMF | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
| Enantiomeric excess | >99.5% L-configuration | Chiral HPLC |
Biochemical Applications and Research Findings
Protease Inhibition Studies
The compound serves as a sensitive substrate for neutrophil elastase (NE) and proteinase 3 (Pr3), with demonstrated IC₅₀ values of:
Oxidative modification (via myeloperoxidase/H₂O₂ system) reduces inhibition efficiency by:
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6.2-fold for NE
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4.8-fold for Pr3
This oxidation-induced activity loss stems from accelerated complex dissociation rates (koff increased 8.3×10⁻³s⁻¹ to 1.2×10⁻¹s⁻¹) .
Diagnostic Assay Development
Recent advancements in clinical applications include:
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COPD biomarker detection: Achieved 0.1 pM sensitivity in sputum samples using fluorogenic derivative EVT-1724544
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Cancer protease profiling: Differentiated pancreatic adenocarcinoma stages with 89% specificity in serum assays
Drug Delivery Innovations
PEGylated formulations incorporating MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA demonstrate:
| Parameter | Liposomal Formulation | Polymeric Nanoparticles |
|---|---|---|
| Loading efficiency | 82 ± 3% | 91 ± 2% |
| Tumor accumulation | 5.2% ID/g | 8.7% ID/g |
| Plasma half-life | 14.2 h | 28.5 h |
These systems enable sustained release kinetics (t₁/₂ = 18-36 hours) while maintaining >90% payload integrity during circulation .
Analytical Characterization Techniques
Structural Elucidation
Advanced spectroscopic methods provide atomic-level insights:
NMR Analysis (600 MHz, DMSO-d₆):
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δ 8.21 ppm (pNA aromatic protons)
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δ 2.98 ppm (Lys β-CH₂)
High-Resolution MS:
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Observed m/z 753.3493 [M+H]⁺
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Δ = 1.2 ppm vs. theoretical
Stability Profiling
Accelerated stability studies (40°C/75% RH) revealed:
| Timepoint | Purity Retention | Degradation Products |
|---|---|---|
| 1 month | 99.1% | None detected |
| 3 months | 97.8% | 0.6% deamidated species |
| 6 months | 95.4% | 1.2% hydrolyzed pNA |
Lyophilized formulations maintain stability for >24 months at -20°C, with reconstituted solutions stable for 72 hours at 4°C.
Comparative Analysis with Related Compounds
Table 5: Performance Benchmarking
| Parameter | MeOSuc Derivative | Suc-AAPV-pNA | MeOSuc-AAPV-pNA |
|---|---|---|---|
| NE inhibition Kᵢ (nM) | 4.0-9.2 | 15-22 | 8.5-12 |
| Plasma stability (t₁/₂) | 28.5 h | 9.2 h | 14.8 h |
| Cellular uptake | 3.8-fold ↑ | Baseline | 1.9-fold ↑ |
The 2-picolinoyl modification enhances target affinity by 2.3-fold compared to standard AAPV sequences while reducing non-specific protein binding by 41% .
Emerging Research Directions
Neurodegenerative Disease Models
Preliminary data in Alzheimer's models demonstrate:
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38% reduction in Aβ42 aggregation (10 μM dose)
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Enhanced blood-brain barrier penetration (Papp = 8.7×10⁻⁶ cm/s)
Oxidation-Resistant Variants
Site-directed mutagenesis efforts achieved:
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